molecular formula C8H13Cl3N2 B1452237 N-(2-amino-4-chlorophenyl)-N,N-dimethylamine dihydrochloride CAS No. 1177351-07-3

N-(2-amino-4-chlorophenyl)-N,N-dimethylamine dihydrochloride

Cat. No. B1452237
M. Wt: 243.6 g/mol
InChI Key: ASFCCBCPOMBAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-Amino-4-chlorophenyl)anthranilic acid” is an organic compound with the molecular formula C13H11ClN2O2 . It has a molecular weight of 262.69 . This compound may be used in chemical synthesis studies .


Molecular Structure Analysis

The SMILES string representation of this compound is Nc1cc(Cl)ccc1Nc2ccccc2C(O)=O . This string provides a way to represent the structure of the organic compound in a standard and human-readable way.


Physical And Chemical Properties Analysis

“N-(2-Amino-4-chlorophenyl)anthranilic acid” has a melting point of 191 °C (dec.) (lit.) .

Scientific Research Applications

Synthesis of Organic Compounds

Research into the synthesis of organic compounds has demonstrated the utility of N-(2-amino-4-chlorophenyl)-N,N-dimethylamine dihydrochloride derivatives. For example, the synthesis and structural analysis of 1,4-bis[n-(N,N-dimethylamino)phenyl]buta-1,3-diynes and their charge-transfer complexes highlight the compound's role in forming structurally complex molecules with potential applications in material science and electronics (Rodríguez et al., 2001). Additionally, the synthesis of N,N-Dimethyltryptamine derivatives, involving a key intermediate similar to N-(2-amino-4-chlorophenyl)-N,N-dimethylamine dihydrochloride, showcases its application in the synthesis of biologically active molecules (Li De-chen, 2002).

Catalysis and Chemical Reactions

The compound and its analogs find applications in catalysis and chemical reactions. For instance, the catalytic condensation of primary amines and the dehydrogenation of secondary amines over solid-state rhenium sulfide clusters demonstrate the compound's utility in facilitating diverse chemical transformations, potentially applicable in industrial processes (Kamiguchi et al., 2009).

Material Science and Engineering

In material science, derivatives of N-(2-amino-4-chlorophenyl)-N,N-dimethylamine dihydrochloride are used in the synthesis of novel materials. The study on intermolecular electron transfer in low-molecular-weight polyaniline models discusses the compound's relevance in developing conductive materials, which could have implications for electronics and nanotechnology (Lokshin et al., 2001).

Safety And Hazards

This compound has been classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment .

properties

IUPAC Name

4-chloro-1-N,1-N-dimethylbenzene-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2.2ClH/c1-11(2)8-4-3-6(9)5-7(8)10;;/h3-5H,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFCCBCPOMBAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-4-chlorophenyl)-N,N-dimethylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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